REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[NH:11][N:10]=[CH:9][C:8]=2[C:12]2[CH:29]=[CH:28][C:15]([O:16][CH2:17][C:18]3[CH:27]=[CH:26][C:25]4[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=4)[N:19]=3)=[CH:14][CH:13]=2)=[CH:3][CH:2]=1.[CH3:30][NH:31][NH2:32]>>[CH3:30][N:11]1[C:7]([C:4]2[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=2)=[C:8]([C:12]2[CH:13]=[CH:14][C:15]([O:16][CH2:17][C:18]3[CH:27]=[CH:26][C:25]4[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=4)[N:19]=3)=[CH:28][CH:29]=2)[CH:9]=[N:10]1.[CH3:30][N:31]1[CH:9]=[C:8]([C:12]2[CH:29]=[CH:28][C:15]([O:16][CH2:17][C:18]3[CH:27]=[CH:26][C:25]4[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=4)[N:19]=3)=[CH:14][CH:13]=2)[C:7]([C:4]2[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=2)=[N:32]1
|
Name
|
2-[4-(5-Pyridin-4-yl-1H-pyrazol-4-yl)-phenoxymethyl]-quinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C1=C(C=NN1)C1=CC=C(OCC2=NC3=CC=CC=C3C=C2)C=C1
|
Name
|
methyl hydrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1C1=CC=NC=C1)C1=CC=C(OCC2=NC3=CC=CC=C3C=C2)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1)C1=CC=C(OCC2=NC3=CC=CC=C3C=C2)C=C1)C1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |